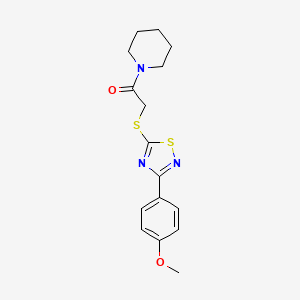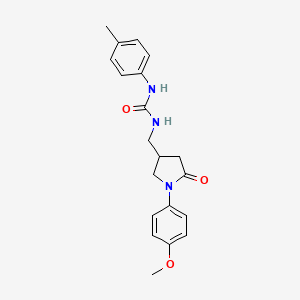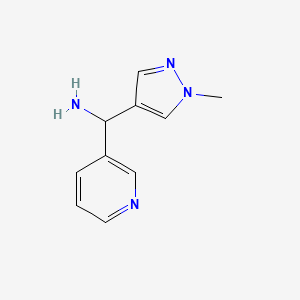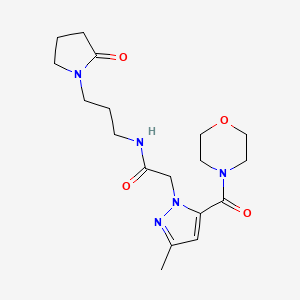![molecular formula C18H19NO2 B2746106 1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone CAS No. 478261-92-6](/img/structure/B2746106.png)
1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone is an organic compound with a unique structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a 3,3-dimethyl-2-azetanone moiety
Preparation Methods
The synthesis of 1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde and 3,3-dimethyl-2-azetidinone.
Reaction Conditions: The key step involves the condensation of 4-(benzyloxy)benzaldehyde with 3,3-dimethyl-2-azetidinone under acidic or basic conditions to form the desired product.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity.
Chemical Reactions Analysis
1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Conditions often involve specific temperatures and solvents to facilitate these reactions.
Major Products: The major products formed depend on the type of reaction, such as carboxylic acids from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution.
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 4-(benzyloxy)phenylacetic acid and 1-(benzyloxy)-4-isocyanatobenzene share structural similarities.
Uniqueness: The presence of the 3,3-dimethyl-2-azetanone moiety distinguishes it from other benzyloxyphenyl derivatives, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
3,3-dimethyl-1-(4-phenylmethoxyphenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(2)13-19(17(18)20)15-8-10-16(11-9-15)21-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIZTPFUBXOHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-{4-[(5-fluoropyrimidin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one](/img/structure/B2746026.png)
![1-[(3,4-Difluorophenyl)methyl]-3-methylurea](/img/structure/B2746027.png)
![1-(2-ETHOXYBENZENESULFONYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE](/img/structure/B2746030.png)


![2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione](/img/structure/B2746034.png)
![2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2746035.png)

![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)acetamide](/img/structure/B2746038.png)


![2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2746041.png)
![4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2746045.png)
